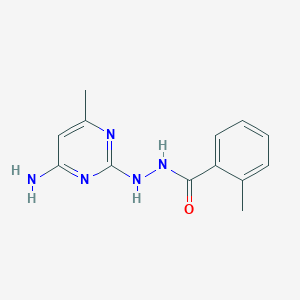

N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide

Description

N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide is a benzohydrazide derivative characterized by a 2-methylbenzohydrazide core linked to a 4-amino-6-methylpyrimidin-2-yl substituent. These analogs share a common benzohydrazide backbone but differ in substituent groups, which critically influence their biological activity and mechanisms of action .

Properties

IUPAC Name |

N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-8-5-3-4-6-10(8)12(19)17-18-13-15-9(2)7-11(14)16-13/h3-7H,1-2H3,(H,17,19)(H3,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZFXJCPGLENOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC2=NC(=CC(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide typically involves the reaction of 4-amino-6-methylpyrimidine with 2-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group or other substituents on the pyrimidine ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.

Medicine: It is investigated for its potential use in the treatment of various diseases and conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The benzohydrazide class includes compounds with diverse substituents that modulate antifungal efficacy, target specificity, and pharmacokinetics. Key analogs are summarized below:

Mechanistic Differences

- BHBM and D0 : These compounds inhibit fungal GlcCer synthesis by blocking ceramide transport from the endoplasmic reticulum to the Golgi, a mechanism distinct from direct enzyme inhibition . BHBM’s 6-hydroxybenzylidene group is critical for binding to ceramide transport proteins, while D0’s dual bromination enhances potency against Cryptococcus neoformans .

- However, empirical data are lacking.

Antifungal Efficacy and Resistance Modulation

- BHBM/D0 : Exhibit broad-spectrum activity against C. neoformans, Candida albicans, and dermatophytes. BHBM reduces fungal virulence by impairing glucosylceramide-dependent cell division . D0 synergizes with fluconazole (FICI = 0.5), reversing efflux pump-mediated resistance .

Biological Activity

N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide is a hydrazide compound notable for its unique structural features, including a pyrimidine ring and a benzohydrazide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Structure

The chemical structure of N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide can be represented as follows:

This compound features:

- A pyrimidine ring substituted with an amino group and a methyl group.

- A benzohydrazide functional group.

Synthesis

The synthesis typically involves the reaction of 4-amino-6-methylpyrimidine with 2-methylbenzohydrazide under controlled conditions, often utilizing solvents such as ethanol or methanol. The process may require catalysts and is generally conducted at elevated temperatures to ensure complete conversion of reactants to the desired product.

The biological activity of N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor or activator of various enzymes and receptors, influencing several biological pathways. This interaction can modulate cellular processes, including proliferation, apoptosis, and oxidative stress responses.

Antiproliferative Activity

Recent studies have indicated that derivatives of hydrazides, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and colon cancer cell lines (e.g., HCT 116) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide | MCF-7 | TBD |

| Hydroxy-substituted derivative | MCF-7 | 1.2 |

| Methyl-substituted derivative | HCT 116 | 3.7 |

| Benzimidazole derivative | MCF-7 | 3.1 |

Antioxidant Activity

In addition to antiproliferative properties, N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide may exhibit antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly relevant in cancer therapy, where oxidative stress plays a critical role in tumor progression.

Antibacterial Activity

Some studies suggest that hydrazides possess antibacterial properties as well. For example, derivatives with specific substitutions have demonstrated effectiveness against Gram-positive bacteria such as Enterococcus faecalis, indicating potential therapeutic applications beyond oncology .

Case Study 1: Anticancer Properties

A study focusing on the synthesis and biological evaluation of hydrazone derivatives highlighted the significant antiproliferative effects of compounds related to N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide against various cancer cell lines. The study reported that certain derivatives exhibited IC50 values lower than traditional chemotherapeutic agents like doxorubicin .

Case Study 2: Mechanistic Insights

Research investigating the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both direct antiproliferative effects and secondary apoptotic signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.